3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile
Description
3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile is a heterocyclic compound featuring a partially saturated isoxazole ring (4,5-dihydroisoxazole) fused to a 3-chlorophenyl substituent and a nitrile group at the 5-position.
Properties
IUPAC Name |
3-(3-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10/h1-4,9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFNKGUILXGODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 3-chlorobenzonitrile oxide with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane at room temperature. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, forming the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of 3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile show promise as anti-inflammatory agents. A study demonstrated that this compound effectively reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages in a dose-dependent manner. Additionally, it inhibited COX-2 expression and subsequent PGE2 production, suggesting its potential utility in treating inflammatory diseases .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Similar dihydroisoxazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated growth inhibition in the National Cancer Institute's human tumor cell line panel, indicating potential for development as anticancer therapeutics .
Plant Growth Regulation
The compound has been identified as a potential plant growth regulator. Research indicates that this compound and its derivatives can effectively regulate plant growth by acting as growth inhibitors or sterilizing agents. Such compounds have been shown to improve crop yield while controlling unwanted growth in various plant species .
Chemical Properties and Mechanisms of Action
Anti-inflammatory Study
In a detailed study on the anti-inflammatory effects of related compounds, it was found that these agents significantly inhibited the migration of neutrophils to inflamed tissues in vivo, further supporting their potential therapeutic applications in inflammatory conditions .
Anticancer Evaluation
A recent investigation into similar dihydroisoxazole derivatives revealed that they exhibited promising anticancer activity against multiple cell lines, with some compounds demonstrating mean GI50 values as low as 1.18 μM against specific cancer types. This highlights the need for further exploration into their mechanisms and therapeutic potential.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 25629-50-9)
- Structural Differences :
- Chlorine substituent position: 2-chlorophenyl vs. 3-chlorophenyl.
- Functional groups: Carbonyl chloride (4-position) vs. carbonitrile (5-position).
- Additional substituent: Methyl group at the 5-position of the isoxazole.
- The carbonyl chloride group increases electrophilicity, making this compound more reactive in acylations compared to the nitrile-containing analog .
- Synthetic Relevance : Both compounds likely utilize similar cyclization strategies, but the nitrile group in the target compound may require specialized reagents (e.g., cyanide sources) during synthesis.
2-Arylidene-N-(3-Chlorophenyl)hydrazinecarbothioamide Derivatives ()
- Structural Differences :
- Core heterocycle: Thiazole vs. isoxazole.
- Substituents: Hydrazinecarbothioamide and arylidene groups vs. nitrile and dihydroisoxazole.
- The nitrile group in the target compound may enhance polarity and hydrogen-bonding capacity, affecting solubility and crystallinity .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Structural Differences :
- Heterocycle: Pyrazole vs. isoxazole.
- Substituents: Sulfanyl and trifluoromethyl groups vs. nitrile and dihydroisoxazole.
- Impact on Properties :
Data Table: Structural and Inferred Property Comparison
| Compound Name | Core Heterocycle | Chlorophenyl Position | Key Functional Groups | Inferred Reactivity | Likely Solubility |
|---|---|---|---|---|---|
| 3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile | Isoxazole | 3-position | Nitrile | Moderate | Moderate (polar) |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | Isoxazole | 2-position | Carbonyl chloride, Methyl | High | Low (lipophilic) |
| 2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide | Thiazoline | 3-position | Hydrazinecarbothioamide | Low | Low (lipophilic) |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole | Pyrazole | 3-position | Sulfanyl, Trifluoromethyl | Moderate | Low (lipophilic) |
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis may involve cyclization of nitrile-containing precursors, analogous to methods in , where hydrazinecarbothioamides are condensed with aldehydes .
- Crystallography and Hydrogen Bonding : The nitrile group and isoxazole oxygen could facilitate specific crystal packing via C≡N···O interactions, as discussed in ’s hydrogen-bonding analysis .
- Pharmacological Potential: While direct activity data are unavailable, 3-chlorophenyl-substituted heterocycles are prevalent in drug discovery (e.g., antipsychotics and kinase inhibitors). The nitrile group may improve target binding compared to bulkier substituents in analogs like those in .
Biological Activity
3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by its isoxazole ring and a cyano group, which contribute to its reactivity and interaction with biological systems. Recent studies have explored its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Compound Name | Structure | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | Structure | C10H8ClN3O | 219.64 g/mol |
Anti-Inflammatory Properties
Research has demonstrated that derivatives of 4,5-dihydroisoxazole exhibit significant anti-inflammatory effects. Specifically, studies on similar compounds have shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the downregulation of cyclooxygenase-2 (COX-2) and inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, leading to reduced inflammation in vivo .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . This suggests potential therapeutic applications in oncology.
Case Studies
- Anti-Inflammatory Study : A study focusing on a structurally similar compound demonstrated a significant reduction in neutrophil migration to inflamed tissues in murine models when treated with a dihydroisoxazole derivative. This supports the hypothesis that this compound may similarly modulate inflammatory responses .
- Antimicrobial Testing : A comparative analysis involving several isoxazole derivatives showed that those with chlorine substituents exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that the presence of the chlorophenyl group may contribute positively to the antimicrobial efficacy of the compound.
- Anticancer Research : In vitro studies on cancer cell lines treated with related isoxazole compounds revealed significant cytotoxic effects, with IC50 values indicating potent activity against melanoma cells. These findings warrant further exploration into the specific mechanisms by which this compound exerts its effects on cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of nitrile oxides with alkenes or via [3+2] cycloaddition reactions. For example, in analogous dihydroisoxazole derivatives, reaction optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalysts (e.g., triethylamine). Purification via column chromatography with hexane/ethyl acetate gradients improves yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
- Methodological Answer :
- IR Spectroscopy : A strong absorption at ~2200 cm⁻¹ confirms the nitrile (C≡N) group, while the isoxazole ring C=N stretch appears near 1640–1660 cm⁻¹ .
- ¹H-NMR : Signals for dihydroisoxazole protons (H4 and H5) appear as multiplets between δ 3.3–3.4 ppm, while aromatic protons (chlorophenyl) resonate at δ 6.8–7.4 ppm as doublets or triplets .
Q. How can single-crystal X-ray diffraction (SC-XRD) be utilized to resolve the molecular structure of this compound?
- Methodological Answer : SC-XRD requires high-quality crystals grown via slow evaporation. Key parameters include data collection at low temperatures (e.g., 200 K) to reduce thermal motion. For analogous structures, R-factors <0.04 and data-to-parameter ratios >15 ensure reliability. The chlorophenyl substituent’s position (para vs. meta) significantly affects torsional angles and crystal packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between studies of dihydroisoxazole derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from differences in crystallization solvents or measurement conditions. Cross-validate using complementary techniques (e.g., DFT calculations) and check for systematic errors (e.g., absorption corrections). For example, a mean C–C bond length discrepancy of 0.002 Å in similar structures suggests refining data with higher-resolution detectors .
Q. What strategies are recommended for analyzing competing reaction pathways in the synthesis of dihydroisoxazole-carbonitrile derivatives?
- Methodological Answer : Use kinetic studies (e.g., time-resolved NMR) to identify intermediates. Computational modeling (DFT) can predict activation energies for pathways like nitrile oxide dimerization vs. cycloaddition. For instance, steric effects from the 3-chlorophenyl group may favor one pathway over another .
Q. How do substituent positions (meta vs. para) on the chlorophenyl ring influence the electronic properties and reactivity of this compound?
- Methodological Answer : Compare Hammett σ values (meta: σₘ = 0.37; para: σₚ = 0.23) to assess electron-withdrawing effects. UV-Vis spectroscopy and cyclic voltammetry can quantify changes in HOMO-LUMO gaps. Meta-substitution may enhance electrophilicity at the isoxazole ring, affecting nucleophilic attack sites .
Q. What computational methods are suitable for modeling the electronic structure and non-covalent interactions of this compound?
- Methodological Answer :
- DFT : Use B3LYP/6-311G(d,p) to optimize geometry and calculate electrostatic potential maps.
- MD Simulations : Analyze crystal packing using force fields (e.g., OPLS-AA) to identify dominant interactions (e.g., C–H···π or halogen bonding from the chloro group) .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) reported for dihydroisoxazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
